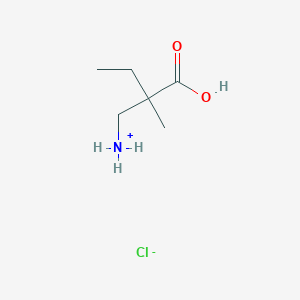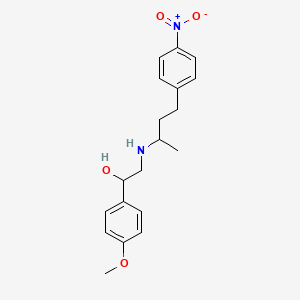![molecular formula C16H22N2O4 B1469884 Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate CAS No. 1823727-90-7](/img/structure/B1469884.png)
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate
Übersicht
Beschreibung
“Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl group suggests that it contains a dioxole ring (a five-membered ring with two oxygen atoms) attached to a benzene ring . The pyrrolidin-3-yl part indicates the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The tert-butyl carbamate group consists of a carbamate (an organic compound derived from carbamic acid) attached to a tert-butyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dioxole and pyrrolidine rings, and the attachment of the tert-butyl carbamate group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dioxole and pyrrolidine rings would add cyclic structure to the molecule, and the carbamate group would likely have an impact on the overall polarity and reactivity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of multiple rings, the carbamate group, and the overall size and shape of the molecule would all play a role .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been studied for its potential in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including HeLa, A549, and MCF-7 . For instance, certain derivatives have demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against these cell lines .
Apoptosis Induction
Further research into the antitumor effects revealed that some compounds can induce apoptosis in cancer cells. This is a form of programmed cell death that is often targeted in cancer therapy to eliminate cancerous cells .
Cell Cycle Arrest
Compounds related to Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate have been found to cause cell cycle arrest in the S-phase and G2/M-phase in the HeLa cell line . This disrupts the proliferation of cancer cells, contributing to their antitumor efficacy.
Selectivity Between Cancer and Normal Cells
Some synthesized compounds containing the benzo[d][1,3]dioxol moiety have shown good selectivity between cancer cells and normal cells, which is crucial for reducing side effects in chemotherapy .
Synthesis of Novel Compounds
The chemical structure of Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate serves as a building block for the synthesis of a variety of novel compounds. These new compounds can then be evaluated for various biological activities .
Molecular Weight and Formula Determination
The compound’s molecular weight and formula are essential for the identification and characterization of new derivatives. This information is critical for researchers to understand the compound’s properties and potential applications .
Chemical Property Analysis
Understanding the chemical properties of this compound, such as melting point, boiling point, and density, is vital for its application in scientific research. These properties can influence how the compound is used in experiments and what types of reactions it may undergo .
Raw Material for Further Research
As a raw material, this compound can be used to prepare other products through various chemical reactions. This versatility makes it valuable for research and development in medicinal chemistry .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-12-8-17-7-11(12)10-4-5-13-14(6-10)21-9-20-13/h4-6,11-12,17H,7-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWADQQRFKBFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1469802.png)

![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride](/img/structure/B1469808.png)



![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)

![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1469820.png)
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride](/img/structure/B1469821.png)
![N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride](/img/structure/B1469822.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one](/img/structure/B1469823.png)